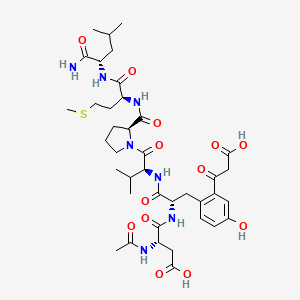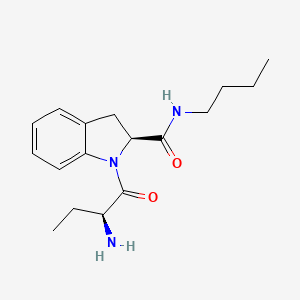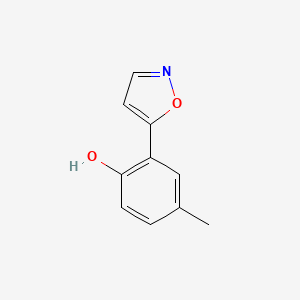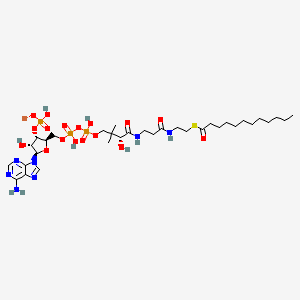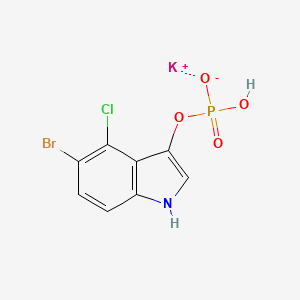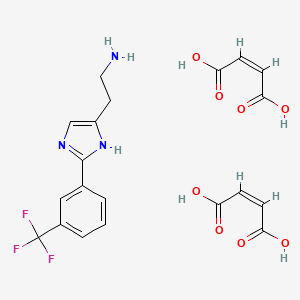
CIDP-RIBOSE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclic inosine diphosphate-ribose (CIDP-RIBOSE) is a cyclic nucleotide that plays a significant role in cellular signaling. It is a derivative of inosine diphosphate-ribose and is known for its involvement in calcium signaling pathways. This compound is of particular interest due to its ability to modulate various physiological processes, including muscle contraction, neurotransmitter release, and immune responses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclic inosine diphosphate-ribose typically involves the cyclization of inosine diphosphate-ribose. This process can be achieved through enzymatic or chemical methods. Enzymatic synthesis often utilizes specific enzymes such as ADP-ribosyl cyclase, which catalyzes the formation of the cyclic structure from inosine diphosphate-ribose. Chemical synthesis, on the other hand, may involve the use of cyclizing agents under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of cyclic inosine diphosphate-ribose is generally carried out using biotechnological approaches. Microbial transformation and enzymatic catalysis are commonly employed due to their efficiency and scalability. For instance, the use of genetically engineered microorganisms that express ADP-ribosyl cyclase can facilitate the large-scale production of cyclic inosine diphosphate-ribose. Additionally, purification processes such as chromatography are used to isolate and purify the compound to the required standards.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclic inosine diphosphate-ribose undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Hydrolysis: This reaction involves the cleavage of the cyclic structure, resulting in the formation of inosine diphosphate-ribose.
Oxidation: Oxidative reactions can modify the ribose moiety or the inosine base, leading to the formation of different derivatives.
Substitution: Substitution reactions can occur at various positions on the inosine base or the ribose ring, resulting in the formation of modified cyclic inosine diphosphate-ribose compounds.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a suitable catalyst, such as an acid or base.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include inosine diphosphate-ribose, oxidized derivatives of cyclic inosine diphosphate-ribose, and various substituted cyclic inosine diphosphate-ribose compounds.
Wissenschaftliche Forschungsanwendungen
Cyclic inosine diphosphate-ribose has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study nucleotide cyclization and hydrolysis reactions.
Biology: It plays a crucial role in calcium signaling pathways, which are essential for various cellular processes.
Medicine: Research on cyclic inosine diphosphate-ribose has implications for understanding and treating diseases related to calcium signaling dysregulation, such as cardiac arrhythmias and neurodegenerative disorders.
Industry: It is used in the development of biosensors and diagnostic tools due to its specific binding properties and signaling capabilities.
Wirkmechanismus
Cyclic inosine diphosphate-ribose exerts its effects primarily through the modulation of calcium signaling pathways. It binds to and activates specific receptors on the cell membrane, leading to the release of calcium ions from intracellular stores. This increase in intracellular calcium concentration triggers various downstream signaling pathways that regulate physiological processes such as muscle contraction, neurotransmitter release, and immune responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclic adenosine diphosphate-ribose (cADPR): Another cyclic nucleotide involved in calcium signaling.
Nicotinic acid adenine dinucleotide phosphate (NAADP): A potent calcium-mobilizing agent.
Inositol trisphosphate (IP3): A well-known second messenger in calcium signaling pathways.
Uniqueness
Cyclic inosine diphosphate-ribose is unique due to its specific binding properties and its ability to modulate calcium signaling in a distinct manner compared to other cyclic nucleotides. Its structure allows for specific interactions with certain receptors and enzymes, making it a valuable tool for studying calcium signaling and developing therapeutic agents.
Eigenschaften
CAS-Nummer |
159501-36-7 |
|---|---|
Molekularformel |
C15H20N4O14P2 |
Molekulargewicht |
542.29 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,13S,14S,15R,16R)-3,4,10,14,15-pentahydroxy-8-oxido-8,10-dioxo-7,9,11,25,26-pentaoxa-1,19,21-triaza-17-azonia-8λ5,10λ5-diphosphapentacyclo[15.6.1.12,5.113,16.018,23]hexacosa-17(24),18(23),19-trien-22-one |
InChI |
InChI=1S/C15H20N4O14P2/c20-8-5-1-29-34(25,26)33-35(27,28)30-2-6-9(21)11(23)15(32-6)19-4-18(14(31-5)10(8)22)7-12(19)16-3-17-13(7)24/h3-6,8-11,14-15,20-23H,1-2H2,(H2-,16,17,24,25,26,27,28)/t5-,6-,8+,9+,10+,11+,14+,15+/m0/s1 |
InChI-Schlüssel |
KZFFJWPOKMETIG-MKEWTVTGSA-N |
Isomerische SMILES |
C1[C@H]2[C@H]([C@H]([C@@H](O2)N3C=[N+]([C@H]4[C@@H]([C@@H]([C@@H](O4)COP(=O)(OP(=O)(O1)[O-])O)O)O)C5=C3C(=O)NC=N5)O)O |
Kanonische SMILES |
C1C2C(C(C(O2)N3C=[N+](C4C(C(C(O4)COP(=O)(OP(=O)(O1)[O-])O)O)O)C5=C3C(=O)NC=N5)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


